molecular formula C10H18O2 B14614694 1-(Diethoxymethyl)cyclopent-1-ene CAS No. 60638-19-9

1-(Diethoxymethyl)cyclopent-1-ene

Katalognummer: B14614694
CAS-Nummer: 60638-19-9
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: USVMTIQYRSWUFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a diethoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Diethoxymethyl)cyclopent-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Diethoxymethyl)cyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Diethoxymethyl)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The diethoxymethyl group can participate in nucleophilic or electrophilic reactions, influencing the reactivity and stability of the compound. The cyclopentene ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentene: A simpler analog without the diethoxymethyl group.

    Cyclopentadiene: Contains a diene system, making it more reactive in certain reactions.

    Cyclohexene: A six-membered ring analog with different steric and electronic properties.

Uniqueness: 1-(Diethoxymethyl)cyclopent-1-ene is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentene ring and the diethoxymethyl group makes it a versatile compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

60638-19-9

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-(diethoxymethyl)cyclopentene

InChI

InChI=1S/C10H18O2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3

InChI-Schlüssel

USVMTIQYRSWUFP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.